1-Butyl-3-methylimidazolium tosylate

Catalog No.
S762815
CAS No.
410522-18-8
M.F
C15H22N2O3S
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium tosylate

CAS Number

410522-18-8

Product Name

1-Butyl-3-methylimidazolium tosylate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C8H15N2.C7H8O3S/c1-3-4-5-10-7-6-9(2)8-10;1-6-2-4-7(5-3-6)11(8,9)10/h6-8H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

VWFZFKKEKWMXIA-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Ionic Liquids and their Applications

1-Butyl-3-methylimidazolium tosylate (BMIm.Tos) belongs to a class of compounds known as ionic liquids (ILs). ILs are salts with melting points below 100°C, possessing unique properties such as high thermal stability, non-volatility, and tunable polarity. These characteristics make them attractive candidates for various scientific research applications [].

BMIm.Tos as a Catalyst and Reaction Media

Due to its acidic nature, BMIm.Tos can act as a Brønsted-acid catalyst in various organic reactions. For instance, it has been employed in:

  • Esterification and transesterification reactions: BMIm.Tos efficiently catalyzes the conversion of carboxylic acids to esters or the exchange of ester groups [].
  • Aldol condensation reactions: This reaction type involves the condensation of aldehydes and ketones to form β-hydroxycarbonyl compounds. BMIm.Tos demonstrates good catalytic activity in aldol condensations [].
  • Polymerization reactions: BMIm.Tos can act as an initiator or catalyst for the polymerization of various monomers, contributing to the development of new polymeric materials [].

Furthermore, BMIm.Tos can function as a reaction medium for various chemical transformations. Its ionic nature allows for the dissolution of a wide range of polar and non-polar compounds, making it suitable for reactions that are challenging to perform in traditional solvents [].

BMIm.Tos in Electrochemistry and Material Science

BMIm.Tos exhibits good electrochemical properties, making it a valuable component in:

  • Electrolytes for batteries and fuel cells: Its ionic conductivity and thermal stability make BMIm.Tos a potential candidate for the development of novel electrolytes for energy storage devices.
  • Electrodeposition: BMIm.Tos can be used as an electrolyte for the electrodeposition of various metals and alloys, offering control over the morphology and properties of the deposited materials.

Additionally, BMIm.Tos has been explored in material science applications, such as:

  • Preparation of ionic liquids based materials: By incorporating BMIm.Tos into diverse materials, researchers can tailor their properties for specific applications like gas separation membranes or ionic conductors.
  • Development of functional materials: BMIm.Tos can be used to synthesize or modify various functional materials, including task-specific ionic liquids and ionic polymers.

1-Butyl-3-methylimidazolium tosylate is an ionic liquid with the chemical formula C₁₅H₂₂N₂O₃S. It features a butyl group and a methyl group attached to the imidazolium ring, making it a member of the imidazolium-based ionic liquids. This compound is characterized by its low volatility and high thermal stability, which are typical properties of ionic liquids. It has a melting point ranging from 40 to 45 °C and a density of approximately 0.976 g/cm³ .

Typical of ionic liquids, including:

  • Decomposition: Under high temperatures, it may decompose, releasing toxic gases.
  • Nucleophilic Substitution: The tosylate group can undergo nucleophilic substitution reactions, making it useful in organic synthesis.
  • Solvation: It acts as a solvent for various organic and inorganic compounds, facilitating numerous reactions due to its unique solvation properties .

The synthesis of 1-butyl-3-methylimidazolium tosylate typically involves the following steps:

  • Preparation of 1-Butyl-3-methylimidazole: This is achieved through the alkylation of 3-methylimidazole with butyl bromide.
  • Formation of Tosylate: The resulting imidazole is then reacted with tosyl chloride in an appropriate solvent (often dichloromethane) to yield 1-butyl-3-methylimidazolium tosylate .

These methods highlight the compound's accessibility for research and industrial applications.

1-Butyl-3-methylimidazolium tosylate finds various applications across different fields:

  • Solvent in Organic Reactions: Its ability to dissolve a wide range of substances makes it valuable in organic synthesis.
  • Electrolyte in Batteries: It is used as an electrolyte in electrochemical applications due to its ionic conductivity.
  • Extraction Processes: The compound is employed in liquid-liquid extraction processes for metal ions and organic compounds .

Studies on the interactions of 1-butyl-3-methylimidazolium tosylate with other compounds reveal its potential as a medium for various chemical processes. Its interactions with biomolecules and other ionic liquids have been explored to understand its solvation dynamics and reactivity. These studies indicate that the compound can stabilize certain chemical species, enhancing reaction rates and yields in synthetic applications .

Several compounds share structural similarities with 1-butyl-3-methylimidazolium tosylate. Here are some noteworthy comparisons:

Compound NameChemical FormulaUnique Features
1-Ethyl-3-methylimidazolium tosylateC₁₄H₁₉N₂O₃SShorter ethyl chain; different solvation properties
1-Hexyl-3-methylimidazolium tosylateC₁₆H₂₃N₂O₃SLonger hexyl chain; potentially higher viscosity
1-Octyl-3-methylimidazolium tosylateC₁₈H₂₅N₂O₃SEven longer chain; enhanced hydrophobicity

The uniqueness of 1-butyl-3-methylimidazolium tosylate lies in its balance between hydrophilicity and hydrophobicity, making it suitable for various applications that require specific solvation properties while maintaining thermal stability .

Dates

Modify: 2023-08-15

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